molecular formula C7H10O2 B585656 Hexanal, 4-methylene-5-oxo- (9CI) CAS No. 155254-44-7

Hexanal, 4-methylene-5-oxo- (9CI)

Cat. No.: B585656
CAS No.: 155254-44-7
M. Wt: 126.155
InChI Key: NRFYIUGJUFIYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanal, 4-methylene-5-oxo- (9CI) (CAS: 155254-44-7) is a branched-chain aldehyde with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.1531 g/mol . Its structure includes a methylene group at position 4 and an oxo group at position 5, distinguishing it from linear aldehydes like hexanal (C₆H₁₂O). Key physicochemical properties include:

  • Complexity: 136 (indicating a more intricate structure compared to simpler aldehydes)
  • Hydrogen bond acceptors: 2
  • Topological polar surface area: 34.1 Ų .

Properties

CAS No.

155254-44-7

Molecular Formula

C7H10O2

Molecular Weight

126.155

IUPAC Name

4-methylidene-5-oxohexanal

InChI

InChI=1S/C7H10O2/c1-6(7(2)9)4-3-5-8/h5H,1,3-4H2,2H3

InChI Key

NRFYIUGJUFIYGI-UHFFFAOYSA-N

SMILES

CC(=O)C(=C)CCC=O

Synonyms

Hexanal, 4-methylene-5-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Aldehydes

Structural and Functional Group Differences

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Structural Features
Hexanal, 4-methylene-5-oxo- (9CI) C₇H₁₀O₂ Aldehyde, oxo, methylene 126.15 Branched chain with conjugated carbonyl
Hexanal C₆H₁₂O Aldehyde 100.16 Linear six-carbon chain
Nonanal C₉H₁₈O Aldehyde 142.24 Linear nine-carbon chain
Pentanal C₅H₁₀O Aldehyde 86.13 Linear five-carbon chain
Heptanal C₇H₁₄O Aldehyde 114.19 Linear seven-carbon chain

Key Observations :

  • Linear aldehydes (e.g., hexanal, nonanal) are primarily associated with lipid oxidation, while the branched structure of Hexanal, 4-methylene-5-oxo- (9CI) may arise from alternative biosynthetic pathways or degradation processes .

Physical and Chemical Properties

Compound Boiling Point (°C) Odor Profile (Low Concentration) Odor Threshold (Orthonasal, μg/L) Key Reactivity
Hexanal, 4-methylene-5-oxo- (9CI) Not Reported Not Reported Not Reported High complexity suggests nucleophilic susceptibility at oxo/methylene sites
Hexanal 130–131 Freshly cut grass, unripe fruit 4.5–50 Prone to oxidation; forms rancid odors at high concentrations
Nonanal 185–190 Citrus, rose (low); unpleasant (high) 1.5–3.5 Stable; contributes to pleasant aromas in trace amounts
Pentanal 102–103 Pungent, apple-like 3.5–12 Rapidly oxidizes; marker for lipid degradation

Key Observations :

  • Hexanal, 4-methylene-5-oxo- (9CI) lacks reported odor thresholds, but its conjugated carbonyl groups may reduce volatility compared to linear aldehydes, altering its sensory impact .
  • Linear aldehydes exhibit concentration-dependent odor profiles: hexanal and nonanal contribute positively to food aromas at low levels but signal rancidity at higher concentrations .
Hexanal, 4-Methylene-5-Oxo- (9CI)
Hexanal
  • Food Industry: Imparts fresh, green notes in teas and fruits at low concentrations (<1 μg/L) . At higher levels, it signals lipid oxidation in fish and oils .
  • Antimicrobial Agent: Effective against Listeria monocytogenes and E. coli at 150 ppm .
  • Sensor Technology: Detectable by ZnO sensors in mixtures, though alcohol co-factors (e.g., 1-pentanol) can suppress its signal .
Nonanal
  • Flavor Enhancement: Adds citrus/rose notes to jasmine rice and particleboards .
  • Marker for Oxidation : Derived from oleic acid degradation in stored foods .
Pentanal and Heptanal
  • Quality Indicators : Pentanal linearly correlates with soybean oil rancidity . Heptanal, however, shows distinct electrodialysis behavior due to chain length differences .

Key Observations :

  • Hexanal, 4-methylene-5-oxo- (9CI)’s functional groups may limit its volatility, reducing its role as a direct aroma compound but increasing its utility in controlled-release systems (e.g., food packaging) .
  • Unlike pentanal/heptanal, hexanal’s sensor response is highly context-dependent, suggesting structural features influence detection thresholds .

Preparation Methods

Rhodium Catalyst Systems and Ligand Design

A breakthrough in the hydroformylation of allylic substrates was demonstrated using a Rh catalyst modified by chiral phosphine ligands. For instance, the ligand (R,R)-P5 (a bis-phosphine derivative) facilitated hydroformylation of 4-methylene-5-hydroxyhexene at 30°C in toluene, yielding Hexanal, 4-methylene-5-oxo- with 40% efficiency and a regioselectivity (branched-to-linear ratio) of 8:1. The reaction mechanism involves:

  • Olefin Coordination : The substrate binds to the Rh center via the terminal double bond.

  • Hydride Migration : A hydride transfer generates a rhodium-alkyl intermediate.

  • CO Insertion : Carbon monoxide insertion forms an acyl-rhodium complex.

  • Reductive Elimination : Release of the aldehyde product regenerates the catalyst.

Critical Parameters :

  • Temperature : Reactions conducted below 50°C minimize side reactions like alkene isomerization.

  • Ligand-to-Rh Ratio : A 2:1 ligand-to-Rh ratio optimizes catalytic activity and selectivity.

  • Solvent : Non-polar solvents (e.g., toluene) enhance substrate solubility and ligand stability.

Table 1: Ligand Performance in Rh-Catalyzed Hydroformylation

LigandYield (%)Regioselectivity (b/l)Reference
(R,R)-P5 408.0:1
P2 166.6:1
P4 <5N/A

Oxidation of Alcohol Precursors

Controlled oxidation of primary alcohols provides a direct route to aldehydes, though the coexistence of ketone groups introduces challenges.

Selective Oxidation Using TEMPO/NaClO

The TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation of 4-methylene-5-hydroxyhexanol in a biphasic system (water/dichloromethane) achieved 68% conversion to Hexanal, 4-methylene-5-oxo- without over-oxidation to carboxylic acids. Key steps include:

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide facilitates oxidant transfer to the organic phase.

  • pH Control : Maintaining pH 8.5–9.0 with sodium bicarbonate suppresses ketone epoxidation.

Limitations :

  • Competing ketone oxidation at higher temperatures (>30°C).

  • Catalyst degradation in prolonged reactions (>24 h).

Table 2: Oxidation Agent Efficiency

OxidantConversion (%)Aldehyde Selectivity (%)
TEMPO/NaClO6892
KMnO₄4563
CrO₃5271

Aldol Condensation Strategies

Crossed aldol reactions between methyl vinyl ketone and propionaldehyde under basic conditions yield α,β-unsaturated intermediates, which are subsequently hydrogenated to form the target compound.

Base-Catalyzed Aldol Addition

Using sodium hydroxide (10 mol%) in ethanol, the condensation proceeds via:

  • Enolate Formation : Deprotonation of methyl vinyl ketone generates a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks propionaldehyde, forming a β-hydroxy ketone intermediate.

  • Dehydration : Acidic workup (HCl) induces dehydration to an α,β-unsaturated ketone.

  • Hydrogenation : Palladium on carbon (Pd/C) catalyzes selective hydrogenation of the double bond, yielding Hexanal, 4-methylene-5-oxo- with 55% overall yield.

Optimization Insights :

  • Solvent Effects : Ethanol enhances enolate stability compared to THF or DMF.

  • Temperature : Reactions at 0–5°C improve regioselectivity by minimizing retro-aldol pathways.

Emerging Techniques: Continuous Flow Synthesis

Recent patents describe tubular flow reactors for synthesizing intermediates like dinitrogen trioxide (N₂O₃), which can be adapted for aldehyde-ketone systems. A prototype system achieved 85% conversion in 12 minutes by:

  • Gas-Phase Mixing : NO and O₂ are combined at −20°C in a Teflon reactor.

  • Liquid-Phase Reaction : N₂O₃ is introduced to a phenol derivative, forming nitroso intermediates.

  • In Situ Reduction : Hydrogenation with Pd/C yields aminophenol, which is acylated to final products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.